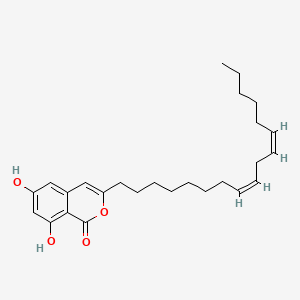
Resomelagon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily developed for the treatment of systemic inflammatory diseases such as rheumatoid arthritis, psoriatic arthritis, inflammatory bowel diseases, peritonitis, systemic lupus erythematosus, multiple sclerosis, and acute respiratory distress syndrome associated with coronavirus COVID-19 . Resomelagon selectively activates melanocortin receptors 1 and 3, which are directly involved in inflammation and its resolution .
Preparation Methods
The synthetic routes and reaction conditions for resomelagon involve the selective activation of melanocortin receptors. The compound is synthesized through a series of chemical reactions that ensure its selective agonist properties. The industrial production methods for this compound are designed to maintain its high purity and efficacy. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Resomelagon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Resomelagon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective activation of melanocortin receptors.
Biology: Investigated for its role in modulating immune responses and inflammation.
Mechanism of Action
The mechanism of action of resomelagon involves the selective activation of melanocortin receptors 1 and 3. These receptors are located on immune cell types, including macrophages and neutrophils. Activation of these receptors promotes the resolution of inflammation by reducing the production of pro-inflammatory molecules and enhancing the process of efferocytosis, which is the clearance of dead cells and debris .
Comparison with Similar Compounds
Resomelagon is unique in its selective activation of melanocortin receptors 1 and 3. Similar compounds include other melanocortin receptor agonists, such as:
Melanotan II: A non-selective melanocortin receptor agonist.
Bremelanotide: A melanocortin receptor agonist used for the treatment of hypoactive sexual desire disorder.
Afamelanotide: A selective melanocortin receptor 1 agonist used for the treatment of erythropoietic protoporphyria. This compound’s uniqueness lies in its selective activation of both melanocortin receptors 1 and 3, which are directly involved in inflammation and its resolution
Properties
CAS No. |
1809420-71-0 |
|---|---|
Molecular Formula |
C14H14N6O2 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine |
InChI |
InChI=1S/C14H14N6O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22/h1-10H,(H4,15,16,18)/b5-3+,17-9+ |
InChI Key |
ZSDGHWLLLGYAJV-AHEHSYJASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


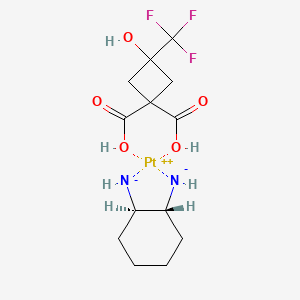
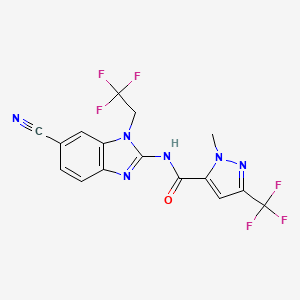
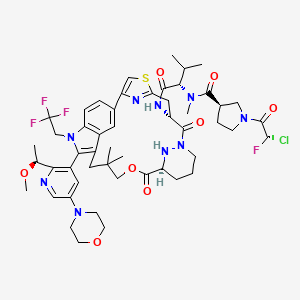
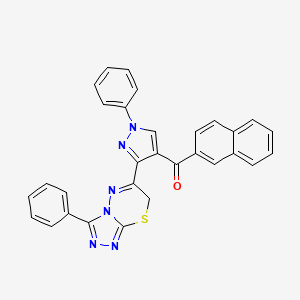
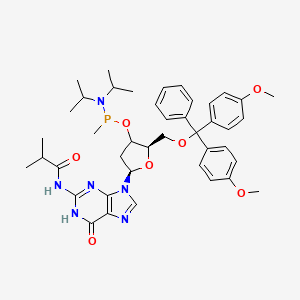
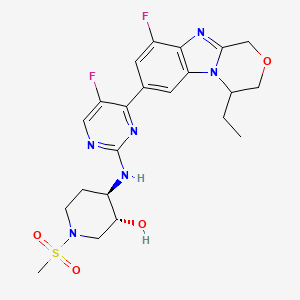

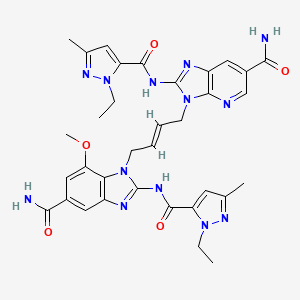

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
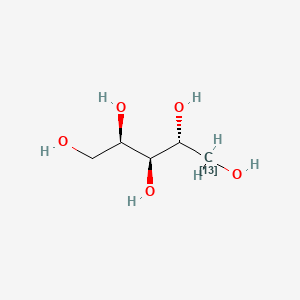
![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)

